molecular formula C17H16N6O2S B12393976 6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine

6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B12393976
M. Wt: 368.4 g/mol
InChI Key: RAHGVIZTQAHVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PF-06371900 involves several steps, starting with the preparation of key intermediatesReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for PF-06371900 are designed to scale up the laboratory synthesis while maintaining the compound’s integrity. This involves optimizing reaction conditions, purification processes, and quality control measures to produce large quantities of the compound suitable for research and potential therapeutic use .

Chemical Reactions Analysis

PF-06371900 undergoes various chemical reactions, including:

Scientific Research Applications

PF-06371900 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.

    Biology: Researchers use PF-06371900 to investigate the role of LRRK2 in cellular processes such as autophagy and inflammation.

    Medicine: The compound is being explored for its potential therapeutic effects in treating neurological diseases, particularly Parkinson’s disease.

    Industry: PF-06371900 is utilized in the development of new drugs and therapeutic strategies targeting LRRK2

Mechanism of Action

PF-06371900 exerts its effects by selectively inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This kinase is involved in various cellular processes, including autophagy, inflammation, and neuronal function. By inhibiting LRRK2, PF-06371900 can modulate these processes, potentially providing therapeutic benefits in conditions such as Parkinson’s disease .

Comparison with Similar Compounds

PF-06371900 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:

PF-06371900 stands out due to its specific molecular structure, which provides a unique balance of selectivity, potency, and brain penetration, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)sulfanyl-3-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H16N6O2S/c1-22-10-11(9-18-22)17-20-19-15-6-7-16(21-23(15)17)26-14-8-12(24-2)4-5-13(14)25-3/h4-10H,1-3H3

InChI Key

RAHGVIZTQAHVRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN=C3N2N=C(C=C3)SC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.